![molecular formula C10H23Cl2N3O B1416670 N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride CAS No. 886504-63-8](/img/structure/B1416670.png)
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride
Overview
Description
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride is a chemical compound with the CAS Number: 1019851-96-7 . It has a molecular weight of 272.22 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride, involves various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride is 1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H .Physical And Chemical Properties Analysis
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride is a solid compound with a molecular weight of 272.22 . Its IUPAC name is N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide dihydrochloride .Scientific Research Applications
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride: Scientific Research Applications
Proteomics Research: The compound is available for purchase as a biochemical for proteomics research, indicating its use in studying proteins and their functions, particularly in the context of their interactions and roles within complex biological systems .
Antitumor Drug Development: Given its similarity to DACA, which has shown curative activity against murine Lewis lung carcinoma, this compound may also have potential applications in developing antitumor drugs that exhibit novel patterns of growth inhibition against various cancer cell lines .
Pharmacokinetic Studies: The compound could be used in pharmacokinetic studies to understand its biodistribution, metabolism, and excretion patterns within the body. This information is vital for drug development and determining appropriate dosages for therapeutic use .
Drug Resistance Research: As DACA can circumvent several types of drug resistance, this compound might also be studied for its ability to overcome drug resistance mechanisms in cancer cells, which is a significant challenge in current cancer treatments .
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRMOBCIOUJLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655351 | |
Record name | N-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886504-63-8 | |
Record name | N-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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